N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide
CAS No.: 93893-34-6
Cat. No.: VC17009398
Molecular Formula: C22H41N3O
Molecular Weight: 363.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93893-34-6 |
|---|---|
| Molecular Formula | C22H41N3O |
| Molecular Weight | 363.6 g/mol |
| IUPAC Name | (9E,12E,15E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12,15-trienamide |
| Standard InChI | InChI=1S/C22H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h3-4,6-7,9-10,24H,2,5,8,11-21,23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+ |
| Standard InChI Key | DNMNDVSFVZUBTJ-IUQGRGSQSA-N |
| Isomeric SMILES | CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN |
| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCN |
Introduction
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide is a complex organic compound characterized by its unique structure, which combines a long hydrocarbon chain with multiple functional groups. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry. Its molecular formula is C22H41N3O, and it has a molecular weight of approximately 363.6 g/mol .
Synthesis Methods
The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide typically involves multi-step organic synthesis techniques. These methods may include the reaction of 9,12,15-octadecatrienoic acid with appropriate amines to form the desired amide linkage. Specific protocols can vary based on the desired purity and yield of the final product.
Biological Activity and Applications
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide exhibits significant biological activity due to its ability to interact with lipid membranes. This interaction can affect membrane fluidity and permeability, which are crucial for cellular signaling and transport processes. Its potential applications span various domains, including biochemistry and pharmaceuticals, where it could influence enzyme activity and receptor binding .
Comparison with Similar Compounds
Several compounds exhibit structural similarities to N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide. A comparison of these compounds highlights their unique features:
Safety and Regulatory Information
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume